![molecular formula C26H23ClN4O2S B3001546 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422530-32-3](/img/no-structure.png)

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

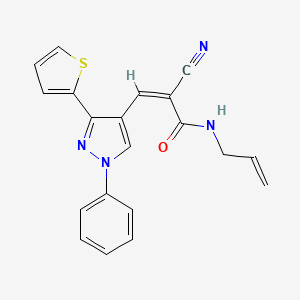

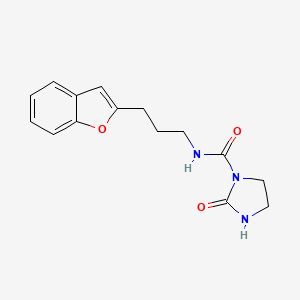

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C26H23ClN4O2S and its molecular weight is 491.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Applications

- A study by Noolvi and Patel (2013) discusses the synthesis and characterization of quinazoline derivatives, including the compound . These derivatives showed remarkable activity against CNS SNB-75 Cancer cell line, suggesting their potential as antitumor agents (Noolvi & Patel, 2013).

Antimicrobial Activity

- Patel, Patel, and Patel (2010) reported the synthesis of quinazolin-4(3H)-ones with notable antibacterial and antifungal activities. This suggests the compound's potential as an antimicrobial agent (Patel, Patel, & Patel, 2010).

Antiviral Properties

- Kumar et al. (2010) prepared a series of quinazoline derivatives and evaluated their antiviral activity. They found that these compounds showed significant antiviral activity against a range of viruses, highlighting the potential use of this compound in antiviral therapies (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).

Antitubercular Evaluation

- Research by Anand et al. (2011) evaluated a series of quinazolin-4(3H)-ones for antitubercular activity. They found that these compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Anand, Narasimhan, Pradeep Chandran, & Jayaveera, 2011).

Antihistaminic Agents

- Alagarsamy and Parthiban (2014) synthesized novel quinazolin-4(3H)-ones and evaluated them for H1-antihistaminic activity. Their findings suggest that these compounds could be developed into new antihistaminic agents (Alagarsamy & Parthiban, 2014).

Inhibitors of Human Heart Chymase

- Fukami et al. (2000) studied a series of quinazoline derivatives for their ability to inhibit human heart chymase. Their results suggest that these compounds have potential as inhibitors for treating cardiovascular diseases (Fukami et al., 2000).

Anticonvulsant and Antidepressant Agents

- Amir, Ali, and Hassan (2013) synthesized and evaluated quinazolin-4(3H)-ones for their anticonvulsant and antidepressant activities. Their research indicates that these compounds could have potential applications in treating neurological disorders (Amir, Ali, & Hassan, 2013).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and substitution reactions.", "Starting Materials": [ "4-benzylpiperazine-1-carboxylic acid", "4-nitrophenyl chloroformate", "2-amino-3-chloro-6-methylbenzoic acid", "thiourea", "triethylamine", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "The synthesis of the intermediate compound 3-(4-benzylpiperazine-1-carbonyl)phenylamine involves the reaction of 4-benzylpiperazine-1-carboxylic acid with 4-nitrophenyl chloroformate in the presence of triethylamine and dimethylformamide.", "The intermediate compound 3-(4-benzylpiperazine-1-carbonyl)phenylamine is then condensed with 2-amino-3-chloro-6-methylbenzoic acid in the presence of thiourea and sodium hydroxide to form the intermediate compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-thioxo-1H-quinazolin-4-one.", "The intermediate compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-thioxo-1H-quinazolin-4-one is then treated with hydrochloric acid and ethanol to form the final compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

Numéro CAS |

422530-32-3 |

Formule moléculaire |

C26H23ClN4O2S |

Poids moléculaire |

491.01 |

Nom IUPAC |

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C26H23ClN4O2S/c27-20-9-10-22-23(16-20)28-26(34)31(25(22)33)21-8-4-7-19(15-21)24(32)30-13-11-29(12-14-30)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,28,34) |

Clé InChI |

XQIUKJPRUJGQSZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)

![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)

![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)

![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)

![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)

![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)